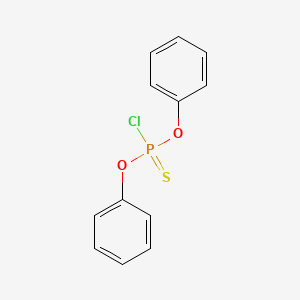

O,O-diphenyl phosphorochloridothioate

Description

Properties

CAS No. |

22077-44-7 |

|---|---|

Molecular Formula |

C12H10ClO2PS |

Molecular Weight |

284.70 g/mol |

IUPAC Name |

chloro-diphenoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H10ClO2PS/c13-16(17,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H |

InChI Key |

XZNHGHRDZQVVQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Contextualization Within Organophosphorus Chemistry

O,O-Diphenyl phosphorochloridothioate belongs to the vast and historically rich family of organophosphorus compounds, which are organic molecules containing carbon-phosphorus bonds. The field of organophosphorus chemistry has its roots in the 19th century, with significant advancements occurring throughout the 20th century, largely driven by the discovery of their potent biological activities. rsc.orgnih.gov This class of compounds is marked by the diverse oxidation states and coordination numbers of the central phosphorus atom, leading to a wide spectrum of chemical properties and applications.

Structurally, this compound is a phosphorothioate (B77711), specifically a thiophosphoryl chloride. The presence of the thiophosphoryl (P=S) group is a key feature, distinguishing it from its oxygen analogue, diphenyl phosphorochloridate (P=O). This sulfur-for-oxygen substitution significantly influences the compound's reactivity, with the P=S bond generally being less polarized and more lipophilic than the P=O bond. The two phenyl groups attached to the phosphorus atom via oxygen bridges (phenoxy groups) also play a crucial role in modulating its electronic and steric properties.

The reactivity of this compound is primarily centered around the phosphorus-chlorine bond. The chlorine atom acts as a good leaving group, making the compound an effective thiophosphorylating agent. Nucleophiles can readily attack the electrophilic phosphorus center, leading to the displacement of the chloride and the formation of a new bond. The nature of the phenoxy groups influences the electrophilicity of the phosphorus atom and the stability of the resulting products.

Significance As a Foundational Synthetic Intermediate

The primary significance of O,O-diphenyl phosphorochloridothioate in contemporary research lies in its role as a versatile synthetic intermediate. Its ability to introduce the diphenyl phosphorothioate (B77711) moiety into other molecules is a cornerstone of its utility.

A prominent application of analogous dialkyl phosphorochloridothioates is in the synthesis of a wide range of organophosphorus pesticides. nih.gov For instance, compounds like O,O-diethyl phosphorochloridothioate are precursors to insecticides such as parathion (B1678463) and chlorpyrifos. While direct large-scale agrochemical applications of the diphenyl variant are less commonly documented, the underlying chemical principles of its reactivity are analogous. The synthesis of these pesticides typically involves the reaction of the phosphorochloridothioate with a suitable nucleophile, such as a substituted phenoxide.

Beyond agrochemicals, phosphorothioates are crucial in the synthesis of modified oligonucleotides, which are short DNA or RNA molecules with therapeutic potential. google.com The replacement of a non-bridging oxygen atom with sulfur in the phosphate (B84403) backbone of an oligonucleotide creates a phosphorothioate linkage. This modification enhances the stability of the oligonucleotide against degradation by nucleases, a critical requirement for their use as antisense therapies and other biomedical applications. While other reagents are more commonly employed in automated solid-phase oligonucleotide synthesis, the fundamental reaction of a phosphorus electrophile with a nucleoside hydroxyl group is conceptually similar to the reactions involving this compound.

Furthermore, the reactivity of the P-Cl bond allows for the synthesis of a variety of other organophosphorus compounds. Reactions with amines, thiols, and other nucleophiles can lead to the formation of phosphoramidothioates, phosphorodithioates, and other derivatives, respectively. These products can serve as ligands in coordination chemistry, flame retardants, or intermediates for further synthetic transformations.

Historical Trajectory and Evolving Research Landscape

Established Synthetic Routes and Precursors

Traditional methods for synthesizing O,O-dialkyl and O,O-diaryl phosphorochloridothioates often rely on readily available and cost-effective starting materials like phosphorus pentasulfide. These routes typically involve one-step or two-step processes. epo.org

One of the foundational one-step methods for preparing esters of phosphorochloridothioic acid involves the direct reaction of phosphorus pentasulfide (P₄S₁₀), an alcohol or phenol, and chlorine gas. epo.orgmdpi.com In this process, the phosphorus pentasulfide serves as the source of both phosphorus and sulfur. wikipedia.org The reaction with four equivalents of an alcohol (or phenol for the diphenyl analogue) initially forms an O,O-dialkyl/diaryl dithiophosphoric acid intermediate. mdpi.comwikipedia.org Subsequent introduction of chlorine gas facilitates the chlorination at the phosphorus center, yielding the desired this compound. This approach consolidates the synthesis into a single procedural step, which can be advantageous in industrial settings. epo.org

A related production process improves upon this method by reacting phosphorus pentasulfide with an alkanol and then introducing chlorine. The by-products of this reaction are then added to O,O-dialkyl phosphorus chloride (obtained from trialkyl phosphite and phosphorus trichloride) to synthesize the final O,O-dialkyl thiophosphoryl chloride product. google.com

A more controlled, two-step process is also widely employed. This method separates the formation of the dithiophosphoric acid ester from the final chlorination step. epo.org

Step 1: Formation of O,O-Diphenyl Dithiophosphoric Acid: The synthesis begins with the reaction of phosphorus pentasulfide with an alcohol or phenol. wikipedia.org For the target compound, phosphorus pentasulfide is treated with four equivalents of phenol, which yields O,O-diphenyl dithiophosphoric acid and hydrogen sulfide as a byproduct. epo.orgwikipedia.org This intermediate is a key precursor for various organophosphorus compounds. google.com

Step 2: Chlorination: The isolated O,O-diphenyl dithiophosphoric acid is then chlorinated in a suitable solvent using chlorine gas. This step selectively replaces the thiol hydrogen with a chlorine atom, resulting in the formation of this compound. epo.org This two-step approach allows for the purification of the intermediate dithiophosphoric acid, potentially leading to a purer final product compared to the one-step method.

Contemporary and Catalytic Synthesis Strategies

Recent advancements in organometallic catalysis and metal-free reaction protocols have provided novel and highly efficient pathways to S-aryl phosphorothioates, which are analogues of this compound where the chlorine is replaced by an aryl group. These methods offer significant advantages, including milder reaction conditions, broader substrate scope, and, crucially, the ability to control stereochemistry. nih.govnih.gov

A significant challenge in synthesizing S-aryl phosphorothioates has been the direct and stereoselective formation of the C-S bond. nih.gov Traditional palladium catalytic cycles (Pd⁰/Pd²⁺) have proven ineffective for this transformation. nih.gov To overcome this, a distinct dinuclear Palladium(I) catalysis has been developed. This strategy utilizes a robust, air- and moisture-stable Pd(I) dimer, [Pd(I)(μ-I)(PtBu₃)]₂, which enables the first direct catalytic S-arylation of phosphorothioate salts with aryl iodides. nih.govlookchem.com

The reaction mechanism is believed to differ from traditional cross-coupling cycles. The dinuclear Pd(I) catalyst facilitates the coupling with a reversed sequence of elementary steps, avoiding problematic intermediates. nih.gov This method is characterized by its operational simplicity and broad scope, successfully coupling various aryl iodides with O,O-diphenyl phosphorothioate salt to yield the corresponding S-aryl phosphorothioates in excellent yields. nih.gov Notably, the process proceeds with full retention of stereochemistry when chiral phosphorothioate salts are used. nih.gov

| Aryl Iodide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | O,O,S-Triphenyl phosphorothioate | 83 |

| 4-Iodoanisole | O,O-Diphenyl S-(4-methoxyphenyl) phosphorothioate | 95 |

| 4-Iodotoluene | O,O-Diphenyl S-(p-tolyl) phosphorothioate | 98 |

| 1-Iodo-4-(trifluoromethyl)benzene | O,O-Diphenyl S-(4-(trifluoromethyl)phenyl) phosphorothioate | 99 |

| Methyl 4-iodobenzoate | Methyl 4-((diphenoxyphosphorothioyl)thio)benzoate | 99 |

| 1-Iodo-4-nitrobenzene | O,O-Diphenyl S-(4-nitrophenyl) phosphorothioate | 99 |

Table 1. Scope of the Dinuclear Pd(I)-Catalyzed Phosphorothioation of Aryl Iodides with O,O-Diphenyl Phosphorothioate Salt. nih.gov

Gold catalysis has emerged as a powerful tool for challenging cross-coupling reactions. A ligand-enabled Au(I)/Au(III) redox catalytic cycle has been successfully developed for the arylation of phosphorothioates using aryl iodides. rsc.orgresearchgate.net This method provides direct access to biologically relevant S-aryl phosphorothioates under mild conditions and with catalyst loadings as low as 1 mol%. chemrxiv.org

The reaction's success hinges on the crucial role of a silver salt (AgSbF₆), which is proposed to form an Ag–sulfur complex in situ. rsc.orgrsc.org This complex then undergoes a facile transmetalation with a Au(III) intermediate, which is formed after the oxidative addition of the aryl iodide to the Au(I) catalyst. This key step enables the subsequent reductive elimination to form the desired C(sp²)–S bond. rsc.orgresearchgate.net The methodology is effective for a range of aryl iodides, including those with both electron-donating and electron-withdrawing substituents, using O,O-diphenyl phosphorothioate as the model substrate. researchgate.net

| Aryl Iodide | Phosphorothioate Substrate | Yield (%) |

|---|---|---|

| 4-Iodoanisole | O,O-Diphenyl phosphorothioate | 92 |

| 4-Iodotoluene | O,O-Diphenyl phosphorothioate | 87 |

| 1-Iodo-4-nitrobenzene | O,O-Diphenyl phosphorothioate | 72 |

| 1-(4-Iodophenyl)ethan-1-one | O,O-Diphenyl phosphorothioate | 76 |

| 4-Iodobenzonitrile | O,O-Diphenyl phosphorothioate | 71 |

| 2-Iodothiophene | O,O-Diphenyl phosphorothioate | 75 |

Table 2. Selected Examples from the Scope of Gold-Catalyzed Arylation of O,O-Diphenyl Phosphorothioate. researchgate.net

To circumvent the use of transition metals, which can be costly and lead to product contamination, a direct metal-free S-arylation of phosphorothioate diesters using diaryliodonium salts has been developed. nih.govorganic-chemistry.orgchemrxiv.org This method is operationally simple, typically involving heating the phosphorothioate and the diaryliodonium salt in a solvent like 1,4-dioxane. organic-chemistry.org

This protocol allows for the preparation of a broad range of S-aryl phosphorothioates, including complex molecules, under simple conditions. nih.gov A key advantage of this method is its stereospecificity; the reaction proceeds with a full retention of the configuration at a stereogenic phosphorus center, providing an excellent route to P-chiral products. nih.govacs.org Density Functional Theory (DFT) calculations suggest the reaction proceeds via an inner-sphere mechanism involving a five-membered cyclic transition state, which accounts for the high selectivity for S-arylation over O-arylation. nih.govorganic-chemistry.org The method tolerates a wide array of functional groups on the aryl ring being transferred, including halides (like bromide), electron-withdrawing groups, and electron-donating groups. nih.gov

| Phosphorothioate Diester | Diaryliodonium Salt | Yield (%) |

|---|---|---|

| O,O-Diphenyl phosphorothioate | Diphenyliodonium triflate | 96 |

| O,O-Diphenyl phosphorothioate | Bis(4-fluorophenyl)iodonium triflate | 91 |

| O,O-Diphenyl phosphorothioate | Bis(4-chlorophenyl)iodonium triflate | 92 |

| O,O-Diphenyl phosphorothioate | Bis(4-bromophenyl)iodonium triflate | 85 |

| O,O-Diphenyl phosphorothioate | (4-Methoxyphenyl)phenyliodonium triflate | 88 |

| O,O-Diethyl phosphorothioate | Diphenyliodonium triflate | 94 |

Table 3. Scope of Metal-Free S-Arylation of Phosphorothioate Diesters with Diaryliodonium Salts. nih.gov

Atom-Economical Thiophosphorylation Approaches

Atom economy is a fundamental principle of green chemistry that aims to maximize the incorporation of all materials used in the synthesis into the final product. In the context of this compound synthesis, atom-economical approaches seek to minimize waste by designing reactions where most, if not all, atoms of the reactants are utilized.

One such approach involves the direct, metal-free S-arylation of phosphorothioate diesters using diaryliodonium salts. This method allows for the formation of the P-S bond with high efficiency and under mild conditions. The reaction proceeds with a full retention of the stereogenic center at the phosphorus atom, providing a convenient route to P-chiral products.

Another promising atom-economical method is the photoredox/copper dual-catalyzed 1,2-diphosphorothiolation of alkenes with P(O)SH compounds under oxidative conditions. In this transformation, the P(O)SH species acts as both the phosphorothioate radical source and the coupling partner. This allows for the construction of valuable vicinal bisphosphorothioates from simple starting materials in a step- and atom-economical manner. While not a direct synthesis of this compound, this methodology highlights the potential of catalytic systems to achieve atom-economical thiophosphorylation.

| Method | Key Features | Reactants | Byproducts |

| Metal-Free S-Arylation | High efficiency, mild conditions, retention of stereochemistry | Phosphorothioate diester, Diaryliodonium salt | Iodobenzene |

| Photoredox/Copper Dual Catalysis | Step- and atom-economical, forms two P-S bonds | Alkene, P(O)SH compound | Minimal |

Synthesis of Phosphorothioate Compounds with Trichloroisocyanuric Acid as an Accelerator

Trichloroisocyanuric acid (TCCA) has emerged as an effective accelerator for the synthesis of phosphorothioate compounds. This method offers a simple and convenient route for the coupling of phosphites with thiols under mild, room temperature conditions. The reaction typically proceeds in a one-pot, two-step procedure and is completed within a short timeframe.

The general protocol involves the reaction of a thiol with TCCA in an organic solvent, followed by the addition of a phosphite. This process is versatile, tolerating a variety of both aryl and alkyl thiols, and consistently produces the corresponding thiophosphates in good yields. figshare.com

A plausible reaction mechanism involves the initial activation of the thiol by TCCA to form a reactive sulfenyl chloride intermediate. This intermediate then undergoes nucleophilic attack by the phosphite, leading to the formation of the desired phosphorothioate and cyanuric acid as a byproduct. The ease of removal of the solid cyanuric acid byproduct simplifies the purification process.

Below is a representative table of phosphorothioates synthesized using the TCCA-promoted method:

| Thiol | Phosphite | Product | Yield (%) |

| Thiophenol | Triethyl phosphite | O,O,S-Triethyl phosphorothioate | 92 |

| 4-Methylthiophenol | Triethyl phosphite | O,O-Diethyl S-(p-tolyl) phosphorothioate | 95 |

| 4-Chlorothiophenol | Trimethyl phosphite | O,O-Dimethyl S-(4-chlorophenyl) phosphorothioate | 93 |

| Benzyl mercaptan | Triethyl phosphite | O,O-Diethyl S-benzyl phosphorothioate | 90 |

Stereoselective Synthesis and Chirality Control

The phosphorus atom in this compound and its derivatives can be a stereocenter, leading to the existence of enantiomers with potentially different biological activities or chemical reactivities. Consequently, the development of stereoselective synthetic methods to control the configuration at the phosphorus center is of significant importance.

Retention of Configuration at the Phosphorus Stereocenter

Nucleophilic substitution reactions at a tetrahedral phosphorus center can proceed through various mechanisms, leading to either inversion or retention of configuration. Achieving retention of configuration is a key challenge and is often dependent on the nature of the substrate, the nucleophile, and the reaction conditions.

Similarly, the addition of elemental sulfur to certain P(III) compounds, like amidophosphites, has been observed to proceed with retention of configuration at the phosphorus center. nih.gov These examples, while not directly involving this compound, establish the precedent and mechanistic framework for achieving retention of configuration in related phosphorus compounds.

Access to P-Chiral Phosphorothioate Products

The synthesis of enantiomerically pure or enriched P-chiral phosphorothioates is a significant goal in organophosphorus chemistry. Several strategies have been developed to achieve this, often relying on the use of chiral auxiliaries, chiral catalysts, or the separation of diastereomeric intermediates.

One innovative approach utilizes P(V)-based reagents for phosphorus-sulfur incorporation. This method departs from the traditional reliance on P(III) chemistry and allows for the predictable control of stereochemistry. By employing an inexpensive chiral backbone in the reagent design, a traceless and diastereoselective installation of the phosphorothioate linkage can be achieved. nih.gov

Another strategy involves the stereospecific synthesis of P-chiral phosphorothioates through intramolecular nucleophilic catalysis. This method has been successfully applied to the preparation of diastereomeric dithymidyl-(3′-5′) phosphorothioates, demonstrating its potential for creating stereodefined phosphorothioate linkages in more complex molecules. rsc.org

The direct metal-free S-arylation of phosphorothioate diesters with diaryliodonium salts also provides a route to P-chiral products with full retention of the configuration at the phosphorus center, as mentioned in section 2.2.4. researchgate.net These methodologies represent significant progress in the ability to access P-chiral phosphorothioate products with high stereochemical purity.

Mechanistic Pathways of Phosphoryl Group Transfer

The transfer of a phosphoryl or thiophosphoryl group is a fundamental reaction in chemistry and biology. These reactions can proceed through a spectrum of transition states, generally categorized into associative, concerted, and dissociative pathways. nih.gov The specific pathway is determined by factors such as the nature of the leaving group, the attacking nucleophile, and solvent polarity. confederationcollege.cafrontiersin.org

Phosphoryl transfer reactions can occur via a stepwise associative mechanism (AN + DN), which involves the formation of a pentacoordinate phosphorane intermediate. nih.gov Alternatively, a concerted (ANDN), SN2-like mechanism involves a single transition state where the nucleophile-phosphorus bond is formed concurrently with the cleavage of the phosphorus-leaving group bond. nih.govacs.org

Kinetic studies on the reactions of closely related O,O-diphenyl S-phenyl phosphorothiolates with pyridine (B92270) nucleophiles in acetonitrile (B52724) reveal a concerted SN2 mechanism. researchgate.net However, the nature of the transition state can shift depending on the electronic properties of the substituents. For reactions with less basic pyridines (substituents more electron-withdrawing than H), the mechanism is concerted. As the basicity of the nucleophile increases, the mechanism shifts to a stepwise pathway where the departure of the leaving group becomes the rate-limiting step. researchgate.net This change is evidenced by biphasic Hammett plots (log k vs. σZ for the leaving group substituent), which are concave downwards. researchgate.net

| Coefficient | Value Range | Interpretation | Reference |

|---|---|---|---|

| ρX (varying nucleophile) | -4.41 to -2.18 | Indicates significant positive charge development on the nitrogen atom of pyridine in the transition state. | researchgate.net |

| βX (varying nucleophile) | 0.81 to 0.41 | Suggests a large degree of bond formation in the transition state. | researchgate.net |

| ρZ (varying leaving group) | 0.45 to -1.02 | Sign reversal indicates a change from a concerted mechanism to a stepwise mechanism with rate-limiting leaving group expulsion. | researchgate.net |

A dissociative (DN + AN) mechanism represents the other extreme, characterized by the initial, rate-limiting cleavage of the P-leaving group bond to form a highly reactive, trigonal planar thiometaphosphate intermediate, [(PhO)2PSO2]-. nih.gov This intermediate is then rapidly captured by a nucleophile. acs.org Such pathways are typically favored for substrates with very good leaving groups and in less polar, non-nucleophilic solvents that can stabilize the transition state leading to the intermediate. frontiersin.org

While the existence of a free, symmetrically solvated metaphosphate intermediate has been demonstrated for the solvolysis of phosphate (B84403) monoester dianions, its role in the reactions of triesters like this compound is less certain. frontiersin.org Reactions proceeding through a dissociative mechanism are characterized by a "loose" transition state with a significant decrease in the total bond order to the phosphorus atom. acs.org Computational studies on phosphoryl transfer reactions have shown that even in concerted pathways, the transition state can have dissociative character, with elongated bonds to both the nucleophile and the leaving group. acs.org

Transition Metal-Mediated Mechanistic Investigations

Transition metal catalysis provides powerful methods for forming C–S and C–P bonds. The mechanisms of these reactions are distinct from classical nucleophilic substitution and involve catalytic cycles of oxidative addition, ligand exchange, and reductive elimination.

Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, provide a general pathway for C–P bond formation. mdpi.com The generally accepted catalytic cycle begins with the oxidative addition of an aryl halide or sulfonate to a Pd(0) complex, forming an Ar-Pd(II)-X species. This is followed by ligand exchange with the P(O)H compound and subsequent reductive elimination to form the C–P bond and regenerate the Pd(0) catalyst. mdpi.comnih.gov

However, the application of this methodology to the C–S functionalization of phosphorothioates has proven challenging. nih.govrsc.org Mechanistic analysis, supported by computational studies, suggests that the catalytic cycle is hindered by two key steps: an unfavorable ligand exchange at the Pd(II) center and a high energy barrier for the subsequent reductive elimination step. nih.govrsc.org These factors can lead to catalyst deactivation and low product yields, limiting the utility of traditional palladium catalysis for this specific transformation.

In contrast to palladium, gold catalysis has been successfully employed for the alkenylation and arylation of phosphorothioates. A key substrate in these studies is O,O-diphenyl phosphorothioate, which is closely related to the subject compound. nih.govrsc.org Mechanistic investigations have revealed that silver salts, often used as halide scavengers, play a crucial and multifaceted role in the catalytic cycle. rsc.orgrsc.org

The reaction between O,O-diphenyl phosphorothioate and a silver salt (e.g., AgSbF6) in situ generates a silver-sulfur complex, AgSPO(OPh)2. nih.govrsc.org This complex acts as a key intermediate. The catalytic cycle proceeds via oxidative addition of an organohalide to a cationic Au(I) catalyst to form a Au(III) intermediate. The crucial step is a facile transmetalation between the AgSPO(OPh)2 complex and the Au(III) intermediate. This ligand exchange is followed by reductive elimination of the S-alkenyl or S-aryl phosphorothioate product, regenerating the active Au(I) catalyst. nih.govrsc.orgrsc.org 31P NMR studies have been instrumental in identifying the AgSPO(OPh)2, Au(I)SPO(OPh)2, and Au(III) intermediates, confirming this mechanistic pathway. nih.govrsc.org

Density Functional Theory (DFT) has become an invaluable tool for elucidating complex reaction mechanisms, characterizing transition states, and calculating the activation barriers that govern reaction kinetics. nih.govnih.gov

For transition metal-catalyzed reactions, DFT calculations can map the entire energy landscape of the catalytic cycle. In the gold-catalyzed arylation-lactonization of γ-alkenoic acids, for example, DFT was used to identify distinct cis and trans mechanistic pathways, evaluate their respective rate-determining steps, and correlate the computed activation barriers with experimentally observed product yields. nih.gov Similar computational approaches have been mentioned in the context of the challenging palladium-catalyzed C-S coupling of phosphorothioates, confirming a high barrier for reductive elimination. nih.govrsc.org

In the study of non-catalyzed phosphoryl transfer, computational methods help to distinguish between associative, concerted, and dissociative transition states. acs.org Calculations on the pyridinolysis of O,O-diphenyl S-phenyl phosphorothiolate (B1257650) at the B3LYP/6-311+G(d,p) level were used to analyze the geometries and natural bond orbital (NBO) charges of the reactants, providing insight into the electronic factors governing the reaction mechanism. researchgate.net

| Reaction / Process | System | Method | Calculated Barrier (kcal/mol) | Significance |

|---|---|---|---|---|

| Hydrolysis | Cu-CHA Zeolite | DFT (PBE + D3) | ~15.1 (66 kJ/mol) | Represents a typical activation barrier for a hydrolysis process calculated via DFT. researchgate.net |

| Arylation-Lactonization (Decomposition) | (MIC^N)AuCl Complex | DFT | ~20-22 | Illustrates competing productive and decomposition pathways in a Au(I)/Au(III) catalytic cycle. nih.gov |

| Arylation-Lactonization (Productive RE) | (MIC^N)AuCl Complex | DFT | ~20-22 | Shows that the rate-determining step can have a barrier comparable to side reactions. nih.gov |

Metal-Free Mechanistic Insights

Recent research has illuminated the pathways of metal-free S-arylation of phosphorothioate diesters, including this compound, offering a valuable alternative to traditional metal-catalyzed methods. organic-chemistry.orgnih.gov These reactions, particularly with diaryliodonium salts, proceed with high efficiency and stereospecificity. acs.orgresearchgate.net Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the underlying mechanisms. organic-chemistry.orgacs.org

Inner Sphere Pathway in S-Arylation Reactionsresearchgate.net

The metal-free S-arylation of phosphorothioate diesters with diaryliodonium salts has been shown to proceed through an inner sphere mechanism. organic-chemistry.orgacs.org This pathway is energetically favored over an outer sphere pathway, which would involve a direct nucleophilic attack (SN2 type) by the sulfur or oxygen atom of the phosphorothioate on the aryl ring of the iodonium (B1229267) salt. nih.govacs.org

Computational studies have failed to locate a transition state for the outer sphere pathway. acs.org Instead, the mechanism involves the initial coordination of the phosphorothioate to the iodine center of the diaryliodonium salt. acs.orgbeilstein-journals.org This incorporation of the phosphorothioate into the inner coordination sphere of the iodine is a critical step. nih.govacs.org

The reaction then proceeds via a unique five-membered cyclic transition state. organic-chemistry.orgacs.org This cyclic structure is a result of the 1,3-arrangement of the two nucleophilic sites (sulfur and oxygen) within the phosphorothioate diester. nih.govacs.org The formation of this less strained cyclic transition state is key to the reaction's selectivity and efficiency. acs.org This inner sphere mechanism, sharing similarities with other aryl transfers using diaryliodonium salts, is what ensures the selective S-arylation over O-arylation. acs.orgbeilstein-journals.org The reaction demonstrates full retention of the stereochemical configuration at the phosphorus atom, a significant advantage for the synthesis of P-chiral products. acs.orgresearchgate.net

| Mechanistic Feature | Description | Supporting Evidence |

|---|---|---|

| Pathway Type | Inner Sphere Mechanism | Computational studies (DFT) show this is the energetically preferred route. organic-chemistry.orgacs.org |

| Key Intermediate | Phosphorothioate coordinated to the iodine center. | Generation of intermediates with P–S–I or P–O–I linkages. nih.govacs.org |

| Transition State | Five-membered cyclic transition state. | Attributed to the 1,3-arrangement of nucleophilic sites in the phosphorothioate. acs.org |

| Selectivity | Highly selective for S-arylation over O-arylation. | The S–Ar-forming transition states are energetically preferred over O–Ar-forming ones. acs.org |

| Stereochemistry | Full retention of configuration at the phosphorus center. | Proven experimentally and computationally. acs.orgresearchgate.net |

Involvement of Sulfur-Iodine Interactions and Rearrangement Processesresearchgate.net

The initial step of the S-arylation reaction is characterized by a significant interaction between the sulfur atom of the phosphorothioate and the iodine atom of the diaryliodonium salt. This interaction can be described as a strong halogen-chalcogen bond. nih.govnih.gov This preferential binding of iodine to the sulfur atom, rather than the oxygen, is a key factor driving the chemoselectivity of the reaction. nih.govnih.gov

Following the formation of this sulfur-iodine bond, an intermediate with a P-S-I linkage is formed. nih.govacs.org The subsequent step involves an aryl migration from the iodine to the sulfur atom, leading to the formation of the S-aryl phosphorothioate product and an aryl iodide byproduct. beilstein-journals.org

This process can be viewed as a rearrangement within the inner coordination sphere of the iodine atom. The computational free energy profile of the reaction shows that the formation of intermediates with either P-S-I or P-O-I linkages is the initial step after the reactants come together. nih.gov However, the transition states leading to S-arylation are significantly lower in energy than those leading to O-arylation, explaining the observed selectivity. acs.org

| Reaction Step | Description | Energetic Consideration |

|---|---|---|

| Initial Interaction | Formation of a halogen-chalcogen bond between sulfur and iodine. | Strong binding affinity, with calculated values as high as 14.9 kcal/mol. nih.govnih.gov |

| Intermediate Formation | Generation of P-S-I or P-O-I linked intermediates. | The formation of S-iodo-phosphorothioate from the halogen-chalcogen complex is exergonic at room temperature. nih.gov |

| Aryl Transfer | Migration of the aryl group from iodine to sulfur via a cyclic transition state. | The transition states for S-arylation (TS1-S and TS2-S) are energetically preferred over those for O-arylation (TS1-O and TS2-O). acs.org |

Applications in Advanced Organic Synthesis and Chemical Transformations

Precursor in the Synthesis of Diverse Organophosphorus Compounds

The primary application of O,O-diphenyl phosphorochloridothioate in organic synthesis is as a precursor for introducing the diphenyl phosphorothioate (B77711) moiety into various molecules. The labile P-Cl bond is readily cleaved by a range of nucleophiles, enabling the construction of new phosphorus-containing compounds with tailored properties.

A significant application of this compound is in the synthesis of S-aryl phosphorothioates. These compounds contain a P-S-C linkage and are of interest in medicinal chemistry and as agrochemicals. The synthesis is typically achieved through a nucleophilic substitution reaction where an aryl thiol (or its corresponding thiolate anion) attacks the electrophilic phosphorus center of this compound.

The general mechanism involves the attack of the sulfur atom from the aryl thiol (Ar-SH) on the phosphorus atom, leading to the displacement of the chloride ion as a leaving group. This reaction is often carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiophenolate anion (Ar-S⁻), which enhances the reaction rate.

Reaction Scheme: (C₆H₅O)₂P(S)Cl + Ar-SH + Base → (C₆H₅O)₂P(S)S-Ar + Base·HCl

This method provides a direct route to a variety of S-aryl phosphorothioates. The properties of the final product can be modified by selecting different substituted aryl thiols. While numerous methods exist for creating the P-S bond, the use of reactive P-Cl precursors like this compound remains a fundamental approach in organophosphorus chemistry. ucc.ie

Table 1: Examples of Reagents in S-Aryl Phosphorothioate Synthesis This table is for illustrative purposes and shows typical reactants in this class of synthesis.

| Reagent Type | Example Compound | Role in Synthesis |

|---|---|---|

| Phosphorus Precursor | This compound | Provides the (PhO)₂P(S)- moiety |

| Aryl Thiol Nucleophile | Thiophenol | Forms the S-Aryl bond |

| Base | Triethylamine | Activates the thiol nucleophile |

Role in Nucleoside and Oligonucleotide Chemistry

Scientific literature extensively documents the use of the oxygen analog, diphenyl phosphorochloridate, for the activation of nucleoside 5'-phosphorothioates and the synthesis of modified nucleoside triphosphates. nih.gov However, specific applications of this compound in these particular transformations are not prominently described in available research.

There is no significant evidence in the reviewed literature to support the use of this compound for this specific chemical activation.

The synthesis of α-phosphate-modified nucleoside triphosphates has been reported using various activating agents, but the specific use of this compound is not a commonly cited method. nih.govnih.gov

While the formation of a phosphorothioate linkage is central to this synthesis, established methods typically employ phosphoramidite (B1245037) or H-phosphonate chemistries rather than direct coupling with this compound.

Intermediate in the Preparation of Diphenyl Phosphorazidate (DPPA)

The synthesis of Diphenyl Phosphorazidate (DPPA) proceeds from a phosphorus precursor containing a phosphoryl (P=O) group. The established and widely cited synthetic route involves the reaction of diphenyl phosphorochloridate ((C₆H₅O)₂P(O)Cl) with sodium azide. orgsyn.orgtcichemicals.com The use of this compound, which contains a thiophosphoryl (P=S) group, would not yield DPPA.

Based on a comprehensive review of the available scientific literature, there is insufficient information to generate a detailed article on this compound that strictly adheres to the specified outline. The outlined topics represent highly specialized and advanced areas of synthetic chemistry. However, published research does not appear to feature this compound as a key reagent in these specific applications.

Specifically:

Late-Stage Functionalization Strategies: There is no readily available literature detailing the use of this compound in late-stage functionalization of complex molecular architectures.

Coupling with Stereodefined P-Stereogenic Phosphorothioate Diesters: Methodologies for creating stereodefined phosphorothioates, such as those used in oligonucleotide synthesis, typically rely on other classes of reagents, like P(V) platforms derived from chiral auxiliaries, rather than coupling with this compound.

Enantiodivergent Phosphorylation Catalysis: The field of enantiodivergent phosphorylation catalysis does not prominently feature this compound in existing research.

Development of New Reagents: While this compound is a synthetic reagent, its role as a precursor for the development of new reagents tailored for advanced applications in organic synthesis is not documented in the reviewed sources.

Therefore, it is not possible to provide a scientifically accurate and thorough article that fulfills the requirements of the provided outline.

Based on the conducted research, it is not possible to generate a thorough and scientifically accurate article focusing solely on the advanced spectroscopic and computational chemical studies of "this compound" that meets the specified requirements.

The primary obstacle is the lack of specific, detailed research findings for this exact compound within the publicly accessible scientific literature retrieved. While searches confirmed the existence of the compound and cited it in the context of broader chemical studies, they did not yield the explicit data required to populate the outlined sections, such as:

Specific NMR Data: No concrete ³¹P-NMR, ¹H-NMR, or ¹³C-NMR chemical shifts or coupling constants for this compound were found.

High-Resolution Mass Spectrometry Data: Detailed HRMS fragmentation patterns or exact mass measurements for product identification involving this specific compound were not available.

Specific Computational Data: While many studies utilize Density Functional Theory (DFT) for related organophosphorus compounds, no papers detailing the specific free energy profiles, transition state structures, intermediates, or reaction rate constants for this compound were retrieved. The available computational studies focus on analogous but structurally different molecules.

Generating content based on related compounds, such as diphenyl chlorophosphate (the oxygen analog) or other phosphorothioates with different substituents, would violate the strict instruction to "focus solely on the chemical Compound 'this compound'" and not introduce information outside this explicit scope. Therefore, to ensure scientific accuracy and adhere to the user's constraints, the article cannot be written at this time.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthesis of organophosphorus compounds. A significant trend is the move away from hazardous reagents and solvents towards more environmentally benign alternatives. Research is focused on developing protocols that are atom-economical, reduce waste, and operate under milder conditions.

A notable advancement is the development of solvent-free reaction systems for producing phosphorothioates. These methods can proceed at room temperature or with minimal heating, often without the need for catalysts or additives, leading to nearly quantitative yields of the desired products. mdpi.com Another sustainable approach involves the direct utilization of white phosphorus (P4), the primary commercial source of phosphorus, to form C-S-P bonds. This strategy circumvents the need for environmentally questionable chlorination processes, offering a more direct and atom-economical route to phosphorothioites and phosphorothioates. rsc.orgresearchgate.net These direct functionalization methods, using readily available thiols, represent a significant step towards greener and more efficient manufacturing of organophosphorus compounds. rsc.org

Key features of emerging green synthetic protocols are summarized in the table below.

| Feature | Description | Benefit |

| Solvent-Free Conditions | Reactions are conducted without a solvent medium. | Reduces volatile organic compound (VOC) emissions and simplifies product purification. mdpi.com |

| Catalyst/Additive-Free | Synthesis proceeds without the need for external catalysts or additives. | Lowers costs, simplifies reaction setup, and avoids contamination of the final product with catalyst residues. mdpi.com |

| Direct P4 Utilization | Uses white phosphorus directly as the starting material. | Avoids hazardous intermediates like phosphorus oxychloride and reduces the number of synthetic steps. rsc.org |

| Mild Reaction Conditions | Reactions are performed at or near room temperature. | Conserves energy and improves the safety profile of the synthesis. mdpi.com |

Exploration of Novel Catalytic Systems and Ligand Design

The discovery of novel catalysts is paramount for developing more efficient and selective synthetic methods for phosphorothioates. Research is shifting towards systems that can operate under mild conditions with high turnover rates. Merging photoredox and copper catalysis, for instance, has enabled the synthesis of complex sulfonyl-containing phosphorothioates at room temperature. nih.gov This dual catalytic approach allows for the efficient difunctionalization of alkenes, showcasing a powerful strategy for constructing intricate molecular architectures. nih.gov

In addition to metal-based catalysts, organocatalysis is also gaining traction. Diphenyl diselenide has been demonstrated as an effective catalyst for converting white phosphorus into triaryl phosphites, highlighting the potential of non-metal systems in P4 activation. researchgate.net In the context of automated synthesis, particularly for oligonucleotide analogues, the choice of activator (catalyst) is critical for achieving high coupling efficiency. Studies have compared various activators like 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (B129182) (DCI), revealing that the optimal choice can significantly impact the yield of phosphorodithioate (B1214789) linkages. glenresearch.com

The design of ligands, while a mature field in transition-metal catalysis, is an emerging area in this specific subset of organophosphorus chemistry. Future work will likely focus on developing chiral ligands to control the stereochemistry at the phosphorus center, a crucial aspect for therapeutic applications.

Mechanistic Refinements for Enhanced Selectivity and Efficiency

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols to achieve higher selectivity and efficiency. The stereochemistry of phosphorothioates is of particular importance, especially in the synthesis of therapeutic oligonucleotides, where different stereoisomers can exhibit vastly different biological activities.

Significant efforts are being directed towards stereocontrolled chemical synthesis. One successful strategy involves using P-diastereomerically pure nucleoside monomers equipped with a 2-thio-1,3,2-oxathiaphospholane moiety. umich.edu This approach allows for the preparation of phosphorothioate (B77711) oligonucleotides with a predefined configuration (all-Rp or all-Sp) at each phosphorus center. umich.edu Another emerging technique is liquid-phase oligonucleotide synthesis (LPOS), which facilitates real-time monitoring and control over the stereochemical integrity of the growing chain, thereby reducing the accumulation of undesired diastereomeric byproducts. acs.org

To circumvent the challenges associated with the chirality of phosphorothioates, researchers are also exploring achiral analogues like phosphorodithioates, where both non-bridging oxygen atoms are replaced by sulfur. glenresearch.comnih.gov This modification eliminates the stereocenter at the phosphorus atom, simplifying synthesis and analysis. nih.gov Mechanistic studies using techniques like cyclic voltammetry are also clarifying reaction pathways, such as those involving single electron transfer (SET) and electrocatalytic reduction, enabling more rational process optimization. beilstein-journals.orgbeilstein-journals.org

| Approach | Objective | Key Benefit |

| Chiral Auxiliaries | Use of monomers with chiral groups (e.g., oxathiaphospholane). umich.edu | Enables stereocontrolled synthesis of specific P-diastereomers. umich.edu |

| Liquid-Phase Synthesis | Performing synthesis on a soluble support. acs.org | Allows for real-time monitoring and improved control of stereochemistry. acs.org |

| Achiral Analogues | Synthesis of phosphorodithioates (PS2). nih.gov | Eliminates the chiral center at phosphorus, simplifying the product mixture. nih.gov |

| Electrochemical Studies | Investigating reaction pathways via techniques like cyclic voltammetry. beilstein-journals.org | Provides detailed mechanistic insights for rational process optimization. beilstein-journals.org |

Expansion of Synthetic Utility in Bioactive Molecule Synthesis

O,O-diphenyl phosphorochloridothioate and related phosphorothioates are valuable building blocks for the synthesis of a wide range of biologically active molecules. Their utility spans agrochemicals, pharmaceuticals, and diagnostics. nih.govresearchgate.netresearchgate.net

In agriculture, organophosphorothioates are key components of many insecticides and fungicides. nih.govdntb.gov.uanih.gov Research is focused on designing new derivatives with novel modes of action to combat resistance and improve safety profiles. nih.govdntb.gov.ua

In medicine, the phosphorothioate linkage is a cornerstone of antisense oligonucleotide (ASO) therapies. youtube.com Replacing a non-bridging oxygen atom with sulfur in the phosphate (B84403) backbone of an oligonucleotide enhances its resistance to degradation by cellular nucleases, thereby increasing its therapeutic efficacy. youtube.comnih.gov Future research aims to refine the synthesis of these modified oligonucleotides to produce stereochemically pure drugs with improved potency and reduced off-target effects. The development of thioaptamers—DNA or RNA molecules with phosphorothioate linkages—is another promising area for creating new diagnostic and therapeutic agents. nih.gov Furthermore, phosphorothioates are being incorporated into analogues of other bioactive molecules, such as lysophosphatidic acid (LPA), to create novel metabolic regulators. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for the synthesis of organophosphorus compounds, including this compound. researchgate.netacs.org Continuous-flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing highly exothermic or rapid reactions. researchgate.net This enhanced control leads to improved safety, higher yields, and better product consistency. Flow chemistry also facilitates scalability, allowing for a seamless transition from laboratory-scale discovery to large-scale production. thalesnano.com The application of flow processes to key reactions in organophosphorus chemistry, such as the Michaelis-Arbuzov rearrangement, has already demonstrated the potential for unprecedented productivity with a reduced environmental footprint. acs.org The future will see a broader adoption of these platforms for the synthesis of a wider range of phosphorothioate-based molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.